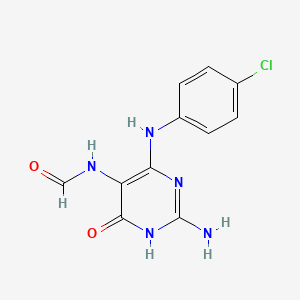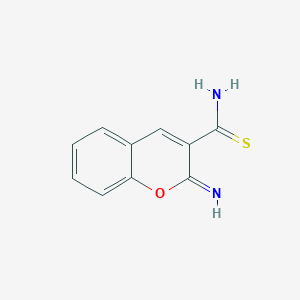
2H-1-Benzopyran-3-carbothioamide, 2-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-2H-chromene-3-carbothioamide is a benzopyran derivative known for its significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-2H-chromene-3-carbothioamide typically involves the reaction of salicylaldehyde derivatives with cyanoacetamides under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium carbonate or hydrogen carbonate in an aqueous medium at room temperature . Another method involves the use of acidic anhydrous media like glacial acetic acid or acetic anhydride, which facilitates intramolecular reactions to produce the desired derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for 2-imino-2H-chromene-3-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-imino-2H-chromene-3-carbothioamide involves the inhibition of the mTOR-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK). This leads to the down-regulation of SLC7A11, inhibition of System Xc−, and reduction in cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-imino-6-methoxy-2H-chromene-3-carbothioamide: Similar in structure but with a methoxy group at the 6th position.
2-imino-2H-chromene-3-carbonitrile: Contains a nitrile group instead of a carbothioamide group.
Eigenschaften
CAS-Nummer |
71796-72-0 |
|---|---|
Molekularformel |
C10H8N2OS |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H8N2OS/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5,11H,(H2,12,14) |
InChI-Schlüssel |
QXIQQMYCQYUPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


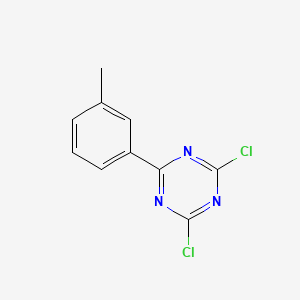
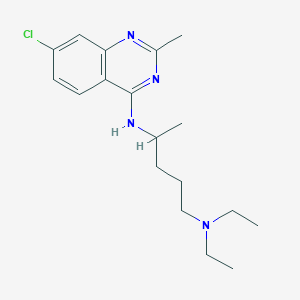
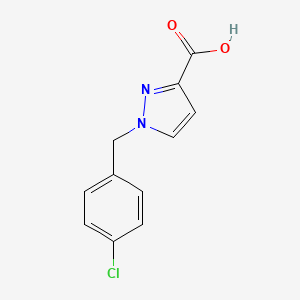
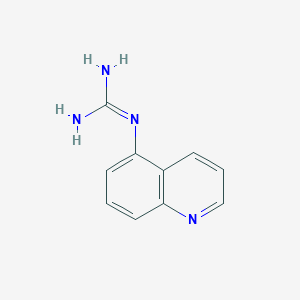
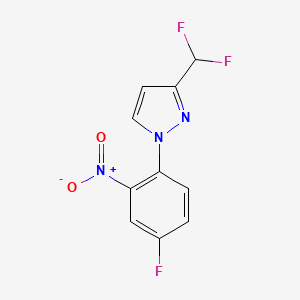
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)


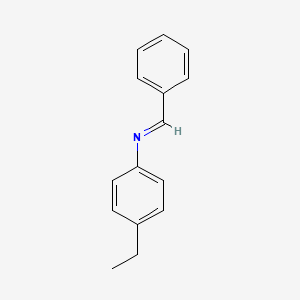
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
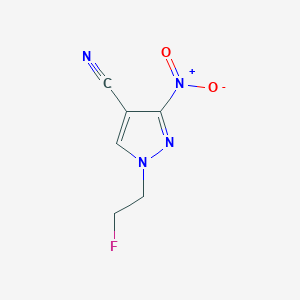
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
